Reactivity Ranking: S-Ethyl vs. S-Phenyl and S-Methyl Thioglycoside Donors
Competition experiments measuring relative reactivity establish that S-ethyl thioglycosides are more reactive than their S-phenyl, S-tolyl, and S-methyl counterparts. This ordering has direct implications for chemoselective one-pot oligosaccharide synthesis, where more reactive 'armed' donors must be activated preferentially over less reactive 'disarmed' acceptors .
| Evidence Dimension | Relative Reactivity of Thioglycoside Leaving Groups |
|---|---|
| Target Compound Data | S-Ethyl (ranked 4th most reactive) |
| Comparator Or Baseline | S-Phenyl (ranked 1st/least reactive), S-Tolyl (2nd), S-Methyl (3rd) |
| Quantified Difference | Reactivity order established: S-Phenyl < S-Tolyl < S-Methyl < S-Ethyl < S-Isopropyl < 1-Adamantyl |
| Conditions | Competition experiments under NIS/TfOH activation (Journal of Organic Chemistry, 2022) |
Why This Matters
Procuring the S-ethyl donor provides a predictable, intermediate reactivity profile, avoiding the lower reactivity of S-phenyl donors and the potential over-activation of more labile S-isopropyl systems.
